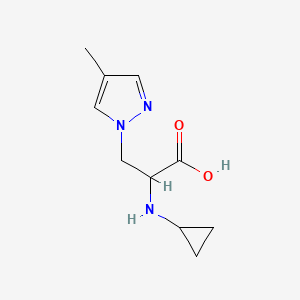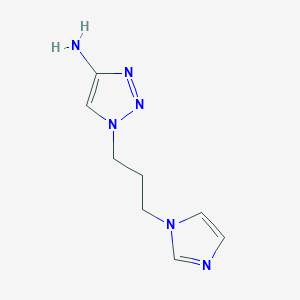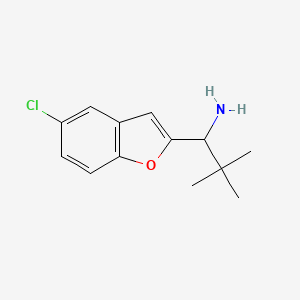
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is a heterocyclic compound that features a triazole ring fused with an azepane ring. The triazole ring, known for its aromaticity and nitrogen-rich structure, imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like methanol or chloroform to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous solvents and improve the overall efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted azepanes.
Scientific Research Applications
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the triazole ring’s ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane involves its interaction with molecular targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of applications in chemistry and biology.
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is unique due to the presence of both the triazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)azepane |
InChI |
InChI=1S/C10H18N4/c1-8-12-10(14(2)13-8)9-6-4-3-5-7-11-9/h9,11H,3-7H2,1-2H3 |
InChI Key |
XTFYEKDALCHVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2CCCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


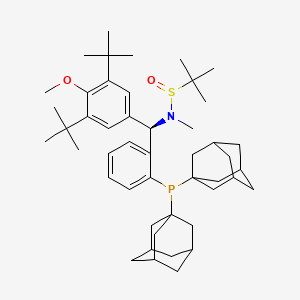
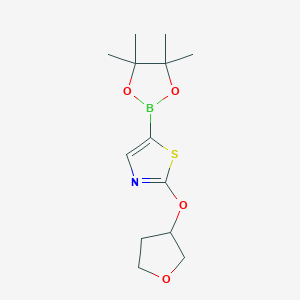
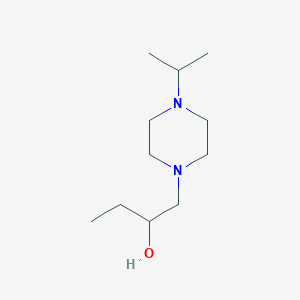
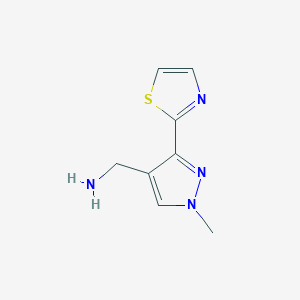
![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
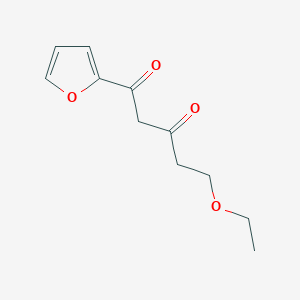
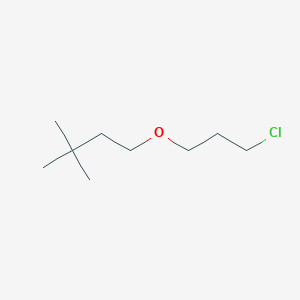
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
